molecular formula C15H14ClNO3S B2915863 Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate CAS No. 379256-79-8

Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate

Cat. No.: B2915863
CAS No.: 379256-79-8
M. Wt: 323.79
InChI Key: XHFJPAMUWIGAKH-UHFFFAOYSA-N
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Description

Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a chloroacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common method includes the reaction of 5-phenylthiophene-3-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the chloroacetyl group can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects. Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl chloroacetate: Similar in structure but lacks the thiophene and phenyl groups.

  • Methyl chloroacetate: Another chloroacetate derivative with a different alkyl group.

  • N-(2-chloroacetyl)anilide: Similar in having a chloroacetyl group but with a different aromatic ring.

Uniqueness: Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate is unique due to its combination of a thiophene ring and a phenyl group, which can impart distinct chemical and biological properties compared to other chloroacetate derivatives.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-2-20-15(19)11-8-12(10-6-4-3-5-7-10)21-14(11)17-13(18)9-16/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFJPAMUWIGAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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